molecular formula C9H7NO4S2 B12056883 (Benzothiazole-2-sulfonyl)-acetic acid

(Benzothiazole-2-sulfonyl)-acetic acid

Cat. No.: B12056883
M. Wt: 257.3 g/mol
InChI Key: ALZSCKYYEUSOFK-UHFFFAOYSA-N
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Description

(Benzothiazole-2-sulfonyl)-acetic acid is a heterocyclic organic compound that features a benzothiazole ring fused with a sulfonyl group and an acetic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzothiazole-2-sulfonyl)-acetic acid typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides under specific conditions. One common method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes in the presence of iodine in DMF, which efficiently provides the desired benzothiazole derivatives .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-accelerated condensation and the use of ionic liquids as solvents are gaining popularity due to their efficiency and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions: (Benzothiazole-2-sulfonyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions typically yield thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .

Scientific Research Applications

(Benzothiazole-2-sulfonyl)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzothiazole-2-sulfonyl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects such as anti-cancer activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO4S2

Molecular Weight

257.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonyl)acetic acid

InChI

InChI=1S/C9H7NO4S2/c11-8(12)5-16(13,14)9-10-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,11,12)

InChI Key

ALZSCKYYEUSOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)O

Origin of Product

United States

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